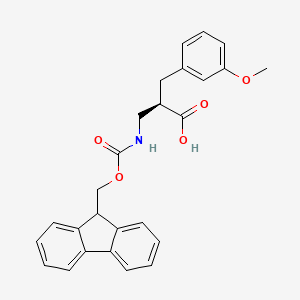
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H7ClO3. It is a cyclopropane derivative, characterized by the presence of a chlorocarbonyl group and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia in methanol are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents employed .
Scientific Research Applications
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, making it a key site for chemical transformations. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate: This compound is similar in structure but contains two chlorine atoms instead of one.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Another related compound with similar reactivity and applications.
Uniqueness
Methyl 2-(chlorocarbonyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorocarbonyl and a carboxylate ester group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7ClO3 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
methyl 2-carbonochloridoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3 |
InChI Key |
VOUXEEDGGBGRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)
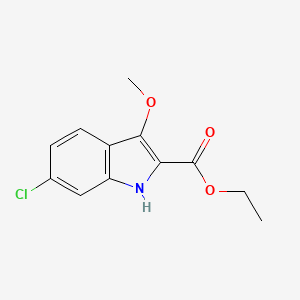
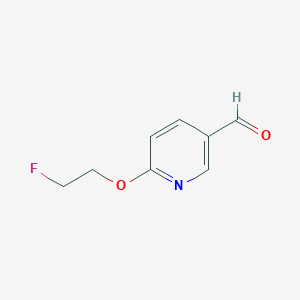
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
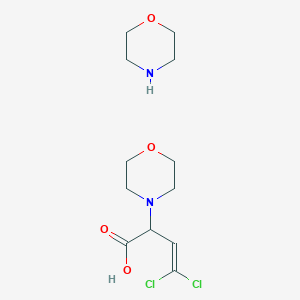


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)

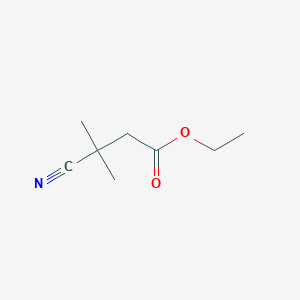
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
